Cas no 1807438-00-1 (2-Bromo-3-fluoro-5-nitrocinnamic acid)
2-Bromo-3-fluoro-5-nitrocinnamic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-fluoro-5-nitrocinnamic acid
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- Inchi: 1S/C9H5BrFNO4/c10-9-5(1-2-8(13)14)3-6(12(15)16)4-7(9)11/h1-4H,(H,13,14)/b2-1+
- InChI Key: MNOGRLLAEALNSI-OWOJBTEDSA-N
- SMILES: BrC1=C(C=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 317
- XLogP3: 2.5
- Topological Polar Surface Area: 83.1
2-Bromo-3-fluoro-5-nitrocinnamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016494-250mg |
2-Bromo-3-fluoro-5-nitrocinnamic acid |
1807438-00-1 | 97% | 250mg |
$489.60 | 2023-09-02 | |
| Alichem | A013016494-500mg |
2-Bromo-3-fluoro-5-nitrocinnamic acid |
1807438-00-1 | 97% | 500mg |
$847.60 | 2023-09-02 | |
| Alichem | A013016494-1g |
2-Bromo-3-fluoro-5-nitrocinnamic acid |
1807438-00-1 | 97% | 1g |
$1504.90 | 2023-09-02 |
2-Bromo-3-fluoro-5-nitrocinnamic acid Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-Bromo-3-fluoro-5-nitrocinnamic acid
Professional Introduction to 2-Bromo-3-fluoro-5-nitrocinnamic Acid (CAS No. 1807438-00-1)
2-Bromo-3-fluoro-5-nitrocinnamic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1807438-00-1, possesses a unique molecular structure that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both bromine and fluorine substituents, combined with the nitro and cinnamic acid functional groups, endows this compound with distinct chemical properties that are highly relevant to modern drug discovery efforts.
The structural features of 2-Bromo-3-fluoro-5-nitrocinnamic acid contribute to its utility in the development of novel therapeutic agents. The bromine atom, for instance, can serve as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of complex organic molecules. Similarly, the fluorine substituent is known to influence the metabolic stability and pharmacokinetic properties of drug candidates, making it a desirable element in medicinal chemistry.
In recent years, there has been a growing interest in the use of halogenated aromatic compounds as building blocks in drug design. The nitro group in 2-Bromo-3-fluoro-5-nitrocinnamic acid not only adds to its reactivity but also serves as a probe for understanding electronic effects and regioselectivity in molecular interactions. This compound has been explored in various synthetic pathways, including the preparation of heterocyclic derivatives that exhibit promising biological activities.
One of the most compelling aspects of 2-Bromo-3-fluoro-5-nitrocinnamic acid is its role in the synthesis of molecules targeting specific biological pathways. For example, researchers have utilized this intermediate to develop inhibitors of enzymes involved in cancer metabolism. The combination of bromine and fluorine atoms provides a scaffold that can be fine-tuned to optimize binding affinity and selectivity against therapeutic targets. Such modifications are crucial for improving drug efficacy while minimizing side effects.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their ability to enhance drug properties such as bioavailability and resistance to enzymatic degradation. 2-Bromo-3-fluoro-5-nitrocinnamic acid, with its dual halogenation strategy, aligns well with these trends. Its application in generating fluorinated analogs has led to several patents and ongoing clinical trials, where derivatives of this compound have shown encouraging results in preclinical studies.
Advances in computational chemistry have further facilitated the exploration of 2-Bromo-3-fluoro-5-nitrocinnamic acid as a key intermediate. Molecular modeling studies have helped predict its reactivity and potential interactions with biological targets, enabling rational drug design. These computational approaches complement traditional synthetic methods, allowing chemists to design more efficient synthetic routes and optimize reaction conditions.
The versatility of 2-Bromo-3-fluoro-5-nitrocinnamic acid extends beyond its use as an intermediate in drug synthesis. It has also been employed in materials science, where its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices. The ability to modify its structure allows for the creation of materials with tailored optical and electronic characteristics, contributing to advancements in nanotechnology.
In conclusion, 2-Bromo-3-fluoro-5-nitrocinnamic acid (CAS No. 1807438-00-1) represents a significant advancement in synthetic chemistry and medicinal research. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutic agents and functional materials. As research continues to uncover new applications for this compound, its importance is expected to grow further, solidifying its place as a cornerstone in modern chemical biology.
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